

DL-alpha-Tocopherol-d9 CAS number and molecular formula

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Compound of Interest

Compound Name: DL-alpha-Tocopherol-d9

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Technical Guide: DL-alpha-Tocopherol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-alpha-Tocopherol-d9**, a deuterated form of Vitamin E. This document consolidates key chemical data, experimental methodologies, and relevant biological pathways to support research and development activities.

Core Chemical Data

DL-alpha-Tocopherol-d9 is the deuterium-labeled synthetic form of alpha-tocopherol, the most biologically active form of Vitamin E. The introduction of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from endogenous, non-labeled alpha-tocopherol through mass spectrometry.



Property	Value	Reference
CAS Number	131230-17-6	[1]
Molecular Formula	C29H41D9O2	[1]
Molecular Weight	439.77 g/mol	[1]
Isotopic Enrichment	>95%	[1][2]
Purity	>95% (HPLC)	[1][2]
Appearance	Viscous liquid	
Solubility	Soluble in ethanol	
Storage	-20°C, under inert gas	[1][2]

Experimental Protocols

Detailed methodologies for the quantification and analysis of alpha-tocopherol are crucial for research. While the following protocols are established for the non-deuterated form, they are readily adaptable for **DL-alpha-Tocopherol-d9**, primarily by adjusting the mass-to-charge ratio (m/z) in mass spectrometry-based detection.

Quantification of alpha-Tocopherol in Biological Samples by LC-MS

This protocol outlines a common method for the determination of alpha-tocopherol in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS). Deuterated alpha-tocopherol, such as **DL-alpha-Tocopherol-d9**, serves as an excellent internal standard in these assays for the quantification of endogenous alpha-tocopherol.

1. Sample Preparation:

• Plasma/Serum: To 100 μL of plasma or serum, add 10 μL of an internal standard solution (**DL-alpha-Tocopherol-d9** in ethanol). Add 200 μL of ethanol to precipitate proteins. Vortex for 30 seconds. Add 500 μL of hexane and vortex for 1 minute to extract the lipids. Centrifuge at 10,000 x g for 5 minutes. Transfer the upper hexane layer to a clean tube and evaporate



to dryness under a stream of nitrogen. Reconstitute the residue in 100 μL of the mobile phase.

• Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. The extracted lipid fraction can then be processed similarly to the plasma samples.

2. LC-MS Analysis:

- Chromatography:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is typically used.
 - Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and a small percentage of an organic acid (e.g., formic acid) to aid ionization.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
 - For non-labeled alpha-Tocopherol: Monitor the transition of the parent ion to a characteristic product ion.
 - For DL-alpha-Tocopherol-d9 (Internal Standard): Monitor the corresponding massshifted transition.

3. Quantification:

 Construct a calibration curve using known concentrations of unlabeled alpha-tocopherol standards with a fixed concentration of the DL-alpha-Tocopherol-d9 internal standard. The



ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of alpha-tocopherol in the unknown samples is then determined from this calibration curve.

Biological Pathways

Alpha-tocopherol is a potent lipid-soluble antioxidant that plays a critical role in protecting cell membranes from oxidative damage. Beyond its antioxidant function, it is also involved in the modulation of signal transduction and gene expression.[3][4][5][6]

Vitamin E Metabolic Pathway

The metabolism of Vitamin E is a complex process primarily occurring in the liver. It involves uptake, intracellular transport, incorporation into lipoproteins for distribution, and catabolism for excretion.



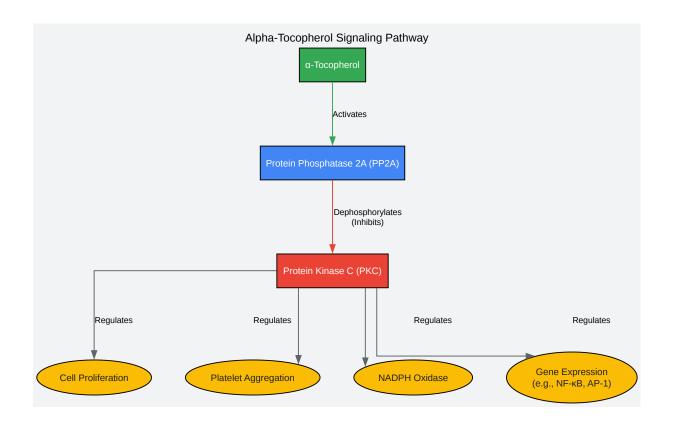
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Caption: Overview of the metabolic fate of Vitamin E from ingestion to tissue distribution and excretion.

Alpha-Tocopherol Signaling Pathway

Alpha-tocopherol has been shown to modulate the activity of several key signaling molecules, influencing cellular processes such as proliferation, inflammation, and adhesion. A primary example is its regulation of Protein Kinase C (PKC) activity.





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Caption: Simplified signaling cascade showing the modulatory effect of alpha-tocopherol on Protein Kinase C.

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